2-(4-Methoxyphenoxy)ethane-1-sulfonamide
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Overview
Description
2-(4-Methoxyphenoxy)ethane-1-sulfonamide is an organic compound with the molecular formula C9H13NO4S It is characterized by the presence of a methoxyphenyl group attached to an ethane sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenoxy)ethane-1-sulfonamide typically involves the reaction of 4-methoxyphenol with ethylene sulfonamide under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the addition of ethylene sulfonamide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenoxy)ethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to an amine under reducing conditions.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride followed by an alkyl halide for alkylation reactions.
Major Products Formed
Oxidation: Formation of 2-(4-Hydroxyphenoxy)ethane-1-sulfonamide.
Reduction: Formation of 2-(4-Methoxyphenoxy)ethane-1-amine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-(4-Methoxyphenoxy)ethane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenoxy)ethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing it to inhibit enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenoxy)ethane-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonamide group.
Sulfanilamide: A well-known sulfonamide with a simpler structure, commonly used as an antibiotic.
Uniqueness
2-(4-Methoxyphenoxy)ethane-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl group provides additional sites for chemical modification, making it a versatile compound for various applications .
Biological Activity
2-(4-Methoxyphenoxy)ethane-1-sulfonamide is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, interactions with biological targets, and implications for therapeutic applications.
Structural Characteristics
The compound is characterized by a sulfonamide functional group attached to a phenoxyethane structure, with a methoxy group located at the para position of the phenyl ring. This specific configuration is significant as it influences the compound's solubility, stability, and biological interactions.
Research indicates that this compound exhibits significant anti-inflammatory and anti-cancer properties. Its mechanisms of action may involve:
- Enzyme Inhibition : The compound appears to inhibit specific enzymes involved in inflammatory pathways and tumor progression. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
- Receptor Interaction : It may bind to various receptors, modulating their activity and leading to therapeutic effects against diseases such as cancer.
Biological Activity Data
Recent studies have highlighted the compound's activity against various cancer cell lines. The following table summarizes key findings from research on its biological activity:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
OVCAR-4 (ovarian cancer) | 5.67 ± 0.57 | Cell cycle arrest in S phase |
Huh7 (hepatocellular carcinoma) | 3.84 ± 0.54 | Induction of apoptosis |
MCF-7 (breast cancer) | 0.56 ± 0.01 | Inhibition of HDAC activity |
HT-29 (colon cancer) | 0.021 ± 0.03 | Disruption of microtubule dynamics |
These findings suggest that the compound's effectiveness varies across different cancer types, with notable potency against hepatocellular carcinoma and breast cancer.
Case Studies and Research Findings
- Anti-Cancer Activity : In a study focusing on the anti-cancer potential of derivatives bearing a phenoxy group, it was found that modifications to the phenyl ring significantly impacted biological activity. The presence of electron-donating groups like methoxy in the para position enhanced the compound’s efficacy against various cancer cell lines .
- Cell Cycle Arrest : The compound was shown to induce cell cycle arrest at specific phases (G1 or G2/M), leading to apoptosis in a dose-dependent manner. This effect was particularly pronounced in studies involving hepatocellular carcinoma cell lines .
- Molecular Docking Studies : Computational studies have suggested that this compound interacts favorably with key molecular targets involved in cancer progression, supporting its potential as a therapeutic agent .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
N-cyclopentyl-2-(4-methoxyphenoxy)propanamide | Similar phenoxy group | Different alkyl chain length affecting properties |
N-cyclopentyl-3-hydroxy-4-methoxybenzamide | Hydroxyl substitution on benzene | Potentially different biological activity |
1,2-Bis(4-methoxyphenoxy)ethane | Two methoxy-substituted phenol units | Higher symmetry and different physical properties |
The distinct combination of functional groups in this compound may confer enhanced stability and selectivity in biological interactions compared to similar compounds.
Properties
Molecular Formula |
C9H13NO4S |
---|---|
Molecular Weight |
231.27 g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)ethanesulfonamide |
InChI |
InChI=1S/C9H13NO4S/c1-13-8-2-4-9(5-3-8)14-6-7-15(10,11)12/h2-5H,6-7H2,1H3,(H2,10,11,12) |
InChI Key |
IWMQSKWKLLDEEG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCCS(=O)(=O)N |
Origin of Product |
United States |
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